N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group at position 2 and a thioether-linked furan-2-ylmethylaminoacetyl moiety at position 3. This structure combines the electron-deficient 1,3,4-thiadiazole ring with a cyclopropane group, which confers rigidity, and a furan-derived side chain that may enhance bioavailability or target-specific interactions .
Properties
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAZYMNIAIHEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of furan-2-ylmethylamine with 2-oxoethyl thiol to form an intermediate, which is then reacted with 1,3,4-thiadiazole-2-thiol under specific conditions to yield the desired compound . The reactions are often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and may be supported by microwave radiation to optimize yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, thiadiazoline derivatives, and various substituted amides .
Scientific Research Applications
Initial studies indicate that compounds with similar structures exhibit notable biological activities, particularly in anticancer research. N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is hypothesized to possess growth inhibition properties against various human cancer cell lines. Mechanistically, it may induce apoptosis and cause cell cycle arrest at different phases (S-phase and G2/M-phase), which is critical for its potential therapeutic applications.
Applications in Medicinal Chemistry
The compound's potential applications include:
-
Anticancer Research :
- Exhibits growth inhibition against human cancer cell lines.
- Mechanisms of action include apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- The thiadiazole structure is associated with significant antimicrobial properties.
- Potential efficacy against various pathogens has been suggested based on structural similarities to known antimicrobial agents.
-
Drug Development :
- The unique combination of functional groups may enhance selectivity and efficacy as a therapeutic agent compared to simpler analogs.
- Interaction studies focus on binding affinities to biological targets such as enzymes or receptors involved in disease progression.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the thiadiazole ring.
- Introduction of the furan moiety.
- Construction of the cyclopropane ring.
These methods require careful optimization to achieve desired yields and purity levels, which are crucial for subsequent biological evaluations.
Mechanism of Action
The mechanism of action of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Core Modifications
- C5 Substituents: The thioether-linked furan-2-ylmethylaminoacetyl side chain in the target compound contrasts with simpler alkyl/aryl groups (e.g., methylthio in 4a or styryl in 34). This furan moiety may improve solubility or enable π-π stacking in target binding .
Biological Activity
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a unique combination of functional groups, including a furan ring, a thiadiazole moiety, and an amide group. These structural features contribute to its reactivity and potential interactions with biological targets. The molecular formula is C₁₅H₁₈N₄O₄S₂, with a molecular weight of approximately 398.46 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. A study highlighted that certain 1,3,4-thiadiazole derivatives demonstrated MIC values as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like itraconazole .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Comparison Drug |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | Itraconazole (47.5) |
| Compound B | E. coli | 50.0 | Streptomycin |
| Compound C | Bacillus cereus | 40.0 | Fluconazole |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has been shown to inhibit the growth of several human carcinoma cell lines.
In Vitro Studies
In a comparative study using Doxorubicin as a control, several synthesized derivatives exhibited IC₅₀ values indicating their cytotoxicity against cancer cells:
- CCRF-CEM (leukemia), HCT-15 (colon cancer), PC-3 (prostate cancer), and UACC-257 (melanoma) were used to evaluate the anticancer activity of this compound .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC₅₀ (μM) | Reference Drug |
|---|---|---|---|
| N-(5-Furan...) | CCRF-CEM | 20 ± 3 | Doxorubicin |
| N-(5-Furan...) | HCT-15 | 25 ± 4 | Doxorubicin |
| N-(5-Furan...) | PC-3 | 30 ± 5 | Doxorubicin |
| N-(5-Furan...) | UACC-257 | 22 ± 2 | Doxorubicin |
The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets within cancer cells and microbial organisms. The furan ring may facilitate interactions with enzymes and receptors critical for cell proliferation and survival, while the thiadiazole moiety can form hydrogen bonds that enhance binding affinity to biological molecules .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a derivative similar to this compound showed remarkable activity against multi-drug resistant strains of bacteria.
- Anticancer Trials : Clinical trials involving compounds with similar structural motifs have shown promise in reducing tumor size in patients with advanced-stage cancers.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Level: Advanced
Methodological Answer:
The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions under controlled conditions. For example, in analogous compounds, cyclization is achieved using iodine and triethylamine in DMF, which facilitates sulfur cleavage and ring formation . Key challenges include controlling regioselectivity and minimizing side products. Optimization involves:
- Temperature control : Refluxing in acetonitrile for short durations (1–3 minutes) to initiate intermediate formation .
- Catalyst selection : Triethylamine aids in deprotonation during cyclization, while iodine acts as an oxidizing agent .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures can isolate the product .
How can the molecular structure of this compound be confirmed with high accuracy?
Level: Basic
Methodological Answer:
Structural confirmation requires multimodal analytical techniques:
- NMR spectroscopy : and NMR identify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, cyclopropane carboxamide carbonyl at ~170 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the thiadiazole and cyclopropane moieties. For example, C–S bond lengths in thiadiazoles typically range from 1.65–1.72 Å .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .
How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Level: Basic
Methodological Answer:
Antimicrobial assays should follow standardized protocols:
- Strain selection : Use Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with ampicillin as a positive control .
- pH-dependent activity : Test at physiological (pH 7.4) and acidic (pH 5.5) conditions, as thiadiazole derivatives often show pH-sensitive efficacy .
- MIC determination : Serial dilution in Mueller-Hinton broth, with turbidity measurements after 24 hours .
What computational methods are suitable for predicting the electronic properties of this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations provide insights into electronic behavior:
- Basis sets : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, critical for understanding reactivity .
- Docking studies : Simulate interactions with microbial enzymes (e.g., E. coli DNA gyrase) to rationalize antimicrobial activity .
How can researchers resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Structural analogs : Compare activity with related compounds (e.g., furan vs. thiophene derivatives) to identify substituent effects .
What strategies are effective for improving the solubility of this compound in aqueous media?
Level: Advanced
Methodological Answer:
Enhancing solubility is critical for in vivo studies:
- Prodrug design : Introduce phosphate or glycoside groups at the cyclopropane carboxamide .
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
- Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
How can the reaction mechanism for the formation of the thiadiazole core be elucidated?
Level: Advanced
Methodological Answer:
Mechanistic studies involve:
- Isotopic labeling : Use -labeled hydrazinecarboxamides to track nitrogen incorporation .
- Kinetic profiling : Monitor intermediate formation via in situ IR spectroscopy (e.g., C=O and C=S stretches) .
- DFT simulations : Model transition states to identify rate-determining steps (e.g., sulfur extrusion during cyclization) .
What methodologies are recommended for studying the compound's stability under physiological conditions?
Level: Basic
Methodological Answer:
Stability assays include:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor degradation via UV spectroscopy .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Level: Advanced
Methodological Answer:
SAR studies require modular synthesis and bioactivity profiling:
- Substituent variation : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs .
- Bioisosteric replacement : Substitute the cyclopropane carboxamide with a spirocyclic or bicyclic moiety .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .
What are the best practices for ensuring reproducibility in synthetic protocols?
Level: Basic
Methodological Answer:
Reproducibility hinges on meticulous documentation and quality control:
- Reagent purity : Use freshly distilled triethylamine and anhydrous DMF .
- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) tracks progress at 15-minute intervals .
- Batch consistency : Characterize multiple batches via NMR and melting point analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
